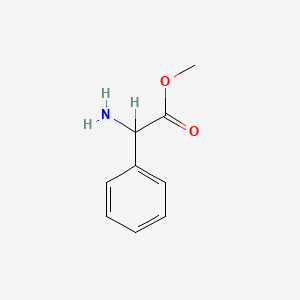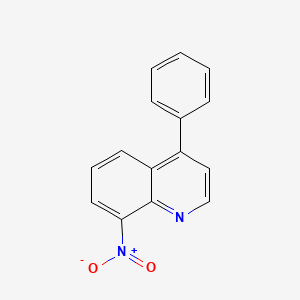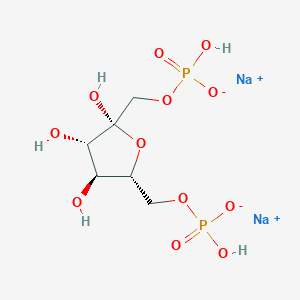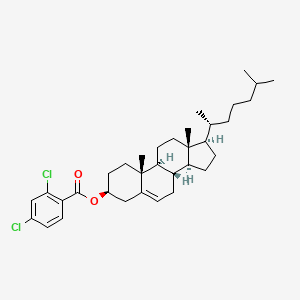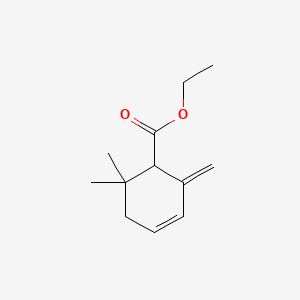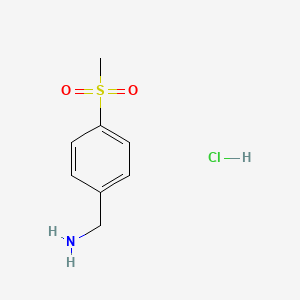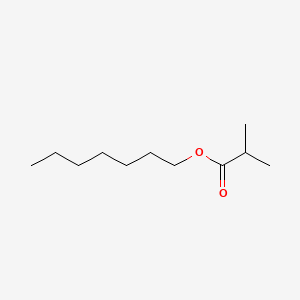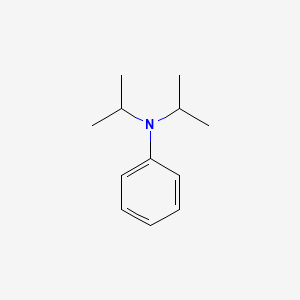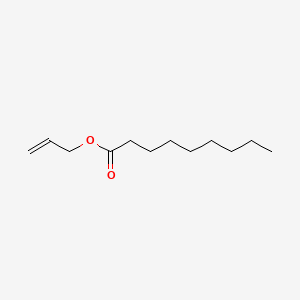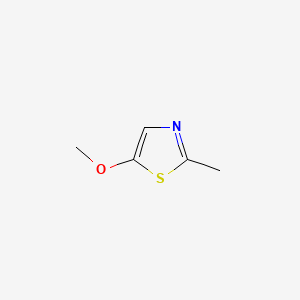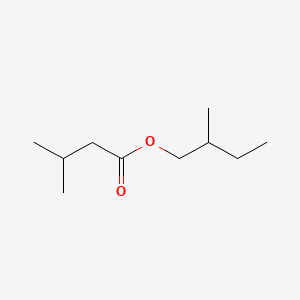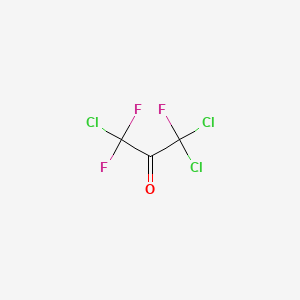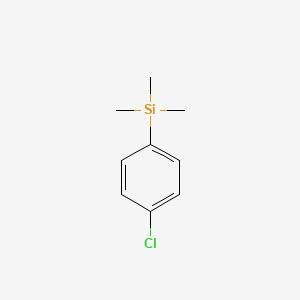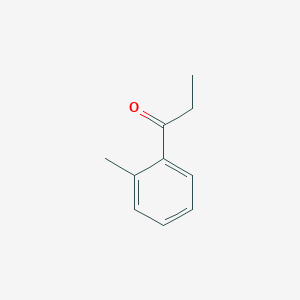
2'-Méthylpropiophénone
Vue d'ensemble
Description
2’-Methylpropiophenone is an organic aromatic ketone characterized by a propiophenone structure with a methyl substituent at the para position. It is a fundamental precursor in organic synthesis, particularly for the synthesis of complex molecules due to its reactive ketone group .
Applications De Recherche Scientifique
2’-Methylpropiophenone has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s worth noting that 2’-methylpropiophenone is structurally similar to other synthetic cathinones, which are known to elicit stimulation of the central nervous system .
Mode of Action
It has been used in the synthesis of polymeric photoinitiators for free radical polymerization . The photopolymerization mechanisms involve charge transfer complex formation, enabling visible light polymerization .
Result of Action
It’s worth noting that synthetic cathinones, to which 2’-methylpropiophenone is structurally similar, are known to induce psychoactive effects and hallucinations .
Analyse Biochimique
Biochemical Properties
2’-Methylpropiophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2’-Methylpropiophenone and cytochrome P450 enzymes involves the oxidation of the compound, leading to the formation of metabolites. These interactions are essential for understanding the metabolic pathways and potential effects of 2’-Methylpropiophenone in biological systems .
Cellular Effects
2’-Methylpropiophenone has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can alter the expression of genes involved in cellular metabolism and stress responses. The compound’s impact on cell signaling pathways can lead to changes in cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, 2’-Methylpropiophenone has been shown to affect cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2’-Methylpropiophenone involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, 2’-Methylpropiophenone can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Methylpropiophenone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 2’-Methylpropiophenone can have sustained effects on cellular functions, including alterations in gene expression and enzyme activity. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of 2’-Methylpropiophenone vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on cellular functions and overall health. At higher doses, 2’-Methylpropiophenone can exhibit toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular functions and metabolic pathways. Understanding these dosage effects is essential for assessing the safety and potential therapeutic applications of 2’-Methylpropiophenone .
Metabolic Pathways
2’-Methylpropiophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2’-Methylpropiophenone, leading to the formation of metabolites that can be further processed by phase II metabolic reactions. The compound’s metabolism can affect the levels of metabolites and influence metabolic flux in cells. Additionally, 2’-Methylpropiophenone can interact with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
The transport and distribution of 2’-Methylpropiophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 2’-Methylpropiophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can influence its overall effects on cellular functions and metabolic pathways .
Subcellular Localization
2’-Methylpropiophenone exhibits specific subcellular localization, which can affect its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct 2’-Methylpropiophenone to specific organelles, where it can interact with enzymes and other biomolecules. Understanding the subcellular localization of 2’-Methylpropiophenone is crucial for elucidating its molecular mechanisms and effects on cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’-Methylpropiophenone can be synthesized through various methods. One common method involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate or chromium trioxide . Another method involves the synthesis from sodium p-toluenesulfinate .
Industrial Production Methods
Industrial production of 2’-Methylpropiophenone often involves large-scale synthesis using batch reactors. The synthesis typically includes the bromination of 4’-methylpropiophenone with bromine, followed by further reactions to yield the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methylpropiophenone undergoes various chemical reactions, including oxidation, reduction, and halogenation .
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidants.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Halogenation: Bromination is a typical halogenation reaction for this compound.
Major Products Formed
The major products formed from these reactions include 2-bromo-4’-methylpropiophenone and other derivatives depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
2’-Methylpropiophenone can be compared with other similar compounds such as:
2-Hydroxy-2-methylpropiophenone: This compound is also a photoinitiator and is used in UV-curable systems.
4-Methylpropiophenone: Similar in structure but without the hydroxyl group, it is used in the synthesis of mephedrone.
The uniqueness of 2’-Methylpropiophenone lies in its specific applications as a photoinitiator and its role in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHKICGSBBPFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295185 | |
| Record name | 2'-Methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-14-4 | |
| Record name | Isobutyrophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2'-methylpropiophenone?
A1: 2'-Methylpropiophenone has the molecular formula C10H12O and a molecular weight of 148.20 g/mol.
Q2: Are there different methods to synthesize 4-chloro-2-methylpropiophenone?
A: Yes, research indicates that 4-chloro-2-methylpropiophenone can be synthesized using various starting materials like m-chloro-toluene, N-m-tolyl-acetamide, m-tolylamine, and 4-chloro-2-methyl-benzonitrile. The choice of the optimal route depends on factors like reaction conditions, yield, and feasibility for commercial-scale production. []
Q3: Can you provide details about the photochemical preparation of silver nanoparticles supported on zeolite crystals using 2-hydroxy-2-methylpropiophenone?
A: This method involves introducing silver cations into faujasite zeolite nanocrystals via ion exchange. The zeolite, along with 2-hydroxy-2-methylpropiophenone as a photoactive reducing agent, is then exposed to UV irradiation from a Xe-Hg lamp. This process facilitates the reduction of silver cations, leading to the formation of silver nanoparticles (Ag-NPs) stabilized within the zeolite structure. []
Q4: What are the spectroscopic characteristics of 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone?
A: 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, also known as Irgacure 2959, exhibits a maximum absorption peak at 286 nm with a molar extinction coefficient (ε) of 23200 M-1cm-1. This information is relevant to its use as a photoinitiator in UV-curable systems. []
Q5: How is 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone used in polyurethane sponge modification for oil/water separation?
A: 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone acts as a photoinitiator in the thiol-ene click reaction employed to modify polyurethane sponges. This process involves UV-induced polymerization on the sponge surface, creating a hydrophobic/oleophilic surface ideal for selective oil absorption from oil/water mixtures. []
Q6: What role does 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone play in the creation of semipermeable nanoreactors from block copolymer vesicles?
A: This compound can be incorporated into the membranes of polymersomes, regardless of their chemical composition, through UV irradiation. This modification increases the permeability of the polymersome membrane to small organic molecules, enabling the exchange of substances between the inside and outside of the vesicle, a crucial factor for nanoreactor applications. []
Q7: Can you describe the use of 2-hydroxy-2-methylpropiophenone in the fabrication of polyethylene glycol (PEG) hydrogel and polydimethylsiloxane (PDMS) microstructures?
A: 2-Hydroxy-2-methylpropiophenone serves as a photoinitiator in the UV curing process used to fabricate PEG hydrogel microstructures. It facilitates the rapid polymerization of polyethylene glycol diacrylate upon exposure to UV light, enabling the creation of micropatterned structures on glass chips. These PEG structures can then act as molds for fabricating micropatterned PDMS replicas. []
Q8: How does the choice of photoinitiator impact the properties of fully bio-based polymers derived from acrylated epoxidized soybean oil?
A: Research shows that using ethylphenyl (2,4,6-trimethylbenzoyl) phosphinate as a photoinitiator instead of 2-hydroxy-2-methylpropiophenone in thiol-ene reactions with acrylated epoxidized soybean oil and hexathiolated squalene results in polymers with superior storage modulus and thermal characteristics due to a higher yield of insoluble fractions. []
Q9: What is the effect of 3',4'-dihydroxy-2-methylpropiophenone (U-0521) on the extraneuronal O-methylating system during ischemia in the perfused rat heart?
A: Research shows that ischemia negatively affects the extraneuronal O-methylating system. 3',4'-Dihydroxy-2-methylpropiophenone (U-0521), a catechol-O-methyltransferase (COMT) inhibitor, when administered during ischemia, leads to decreased accumulation and 3-O-methylation of isoproterenol (a catecholamine used as a model substrate) in the heart. This suggests that ischemia suppresses the extraneuronal uptake, COMT activity, and diffusional flux, potentially leading to elevated local catecholamine levels in conditions like myocardial infarction. []
Q10: Can 2-hydroxyestradiol and U-0521 inhibit tyrosine hydroxylase?
A: Yes, both 2-hydroxyestradiol (a catechol estrogen) and U-0521 (a synthetic catechol) can inhibit tyrosine hydroxylase, the enzyme responsible for catalyzing the rate-limiting step in catecholamine synthesis. Studies show that 2-hydroxyestradiol exhibits potency similar to endogenous catecholamines in inhibiting tyrosine hydroxylase. In contrast, U-0521 demonstrates even greater potency in inhibiting the enzyme compared to natural catechols, suggesting its potential as a tyrosine hydroxylase inhibitor in addition to its known role as a COMT inhibitor. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

